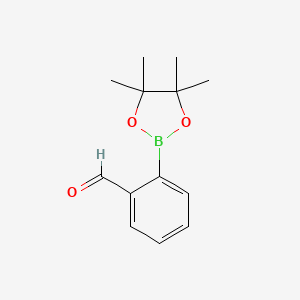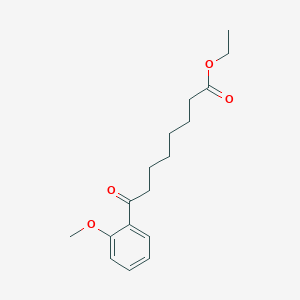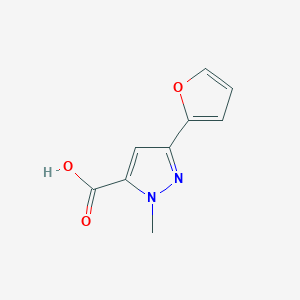
3-(2-フリル)-1-メチル-1H-ピラゾール-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-furyl)acrylic acid” and its derivatives are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . These compounds have potential applications as sustainable chemical building units .
Synthesis Analysis
The synthesis of “3-(2-furyl)acrylic acid” involves starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid. Piperidinium acetate is used as the catalyst to yield the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are then esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Molecular Structure Analysis
The molecular formula of “3-(2-furyl)acrylic acid” is C7H6O3 . The structure includes a furan ring, an acrylic acid group, and a carboxylic acid group .Chemical Reactions Analysis
The substituted 3-(2-furyl)acrylic acids undergo esterification using MeSO3H/SiO2 as a heterogeneous acid catalyst . Those containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Physical And Chemical Properties Analysis
The molecular weight of “3-(2-furyl)acrylic acid” is 138.12 . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
持続可能な化学的構築ユニット
この化合物とその新規置換誘導体は、さまざまな有機触媒を用いて、炭水化物由来の5-置換-2-フランカルバルデヒドとマロン酸から合成することができます . これらは、持続可能な化学的構築ユニットとしての潜在的な用途があります .
ヘテロアリール置換ビス-トリフルオロメチルカルビノールの調製
3-(2-フリル)アクリル酸は、ヘテロアリール置換ビス-トリフルオロメチルカルビノールの調製における反応物として使用されます .
トリフルオロアセトフェノン誘導体の調製
この化合物は、トリフルオロアセトフェノン誘導体の調製にも使用されます .
マロニルCoAデカルボキシラーゼ(MCD)阻害剤
3-(2-フリル)アクリル酸は、マロニルCoAデカルボキシラーゼ(MCD)阻害剤の合成に使用されます . MCD阻害剤は、さまざまな代謝性疾患の治療における潜在的な治療用途を持っています。
光化学二量化
DFT研究は、メチル3-(2-フリル)アクリレートの光化学二量化を報告しました . 光化学反応は、高い位置選択性と良好な立体選択性を持つ2つの二量体の混合物を与えました .
光増感剤
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(furan-2-yl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(9(12)13)5-6(10-11)8-3-2-4-14-8/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPCEJWYTICWJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428776 |
Source


|
| Record name | 3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859851-00-6 |
Source


|
| Record name | 3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

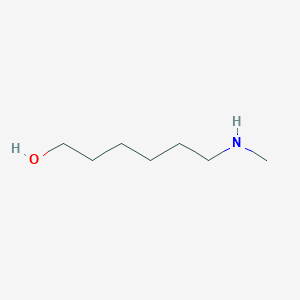

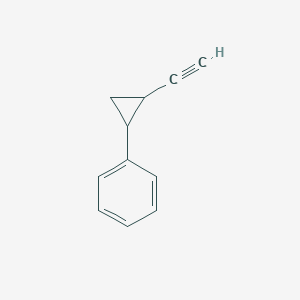

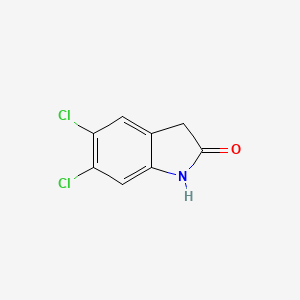
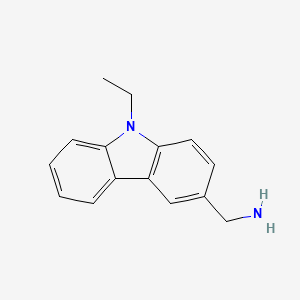
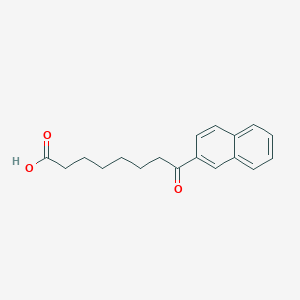

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)

